molecular formula C₂₁H₂₆N₆O₇S B1145299 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil CAS No. 448184-56-3

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil

Cat. No.: B1145299
CAS No.: 448184-56-3
M. Wt: 506.53
InChI Key:
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Description

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil: is a derivative of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is often studied for its potential impurities and its role in the pharmacokinetics and pharmacodynamics of Vardenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves multiple steps, starting from the parent compound, Vardenafil. The process typically includes:

    Desethylation: Removal of the ethyl group from the piperidine ring.

    Carboxylation: Introduction of a carboxyl group at the desired position.

    Aminoethylation: Addition of an aminoethyl group to the carboxylated intermediate.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar steps to the laboratory synthesis, with optimizations for scale, yield, and purity. These methods would involve controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the aminoethyl group.

    Reduction: Reduction reactions can target the carboxyl and oxo groups.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different pharmacological properties .

Scientific Research Applications

Chemistry: : The compound is used as a reference standard for studying the impurities of Vardenafil. It helps in understanding the stability and degradation pathways of the drug.

Biology: : In biological research, it is used to study the interaction of Vardenafil and its derivatives with PDE5 and other related enzymes.

Medicine: : While not used directly as a therapeutic agent, it provides insights into the pharmacokinetics and pharmacodynamics of Vardenafil, aiding in the development of more effective and safer PDE5 inhibitors.

Industry: : In the pharmaceutical industry, it is used for quality control and assurance, ensuring that Vardenafil products meet the required purity standards .

Mechanism of Action

The mechanism of action of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is similar to that of Vardenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis.

Comparison with Similar Compounds

Uniqueness: S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is unique due to its specific structural modifications, which can influence its interaction with PDE5 and other biological targets. These modifications can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other Vardenafil derivatives .

Properties

CAS No.

448184-56-3

Molecular Formula

C₂₁H₂₆N₆O₇S

Molecular Weight

506.53

Synonyms

2-[[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]amino]ethyl]amino]-2-oxoacetic Acid;  [[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]ami

Origin of Product

United States

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